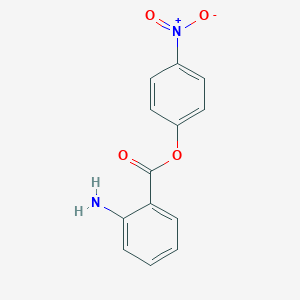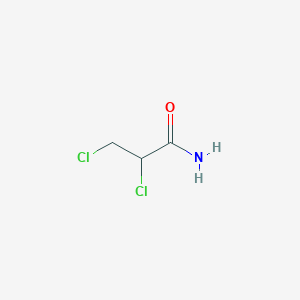
醋酸钆(3+)四水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gadolinium(3+);triacetate;tetrahydrate is a chemical compound composed of gadolinium ions coordinated with three acetate groups and four water molecules. This compound is known for its unique magnetic properties and is often used in various scientific and industrial applications. The chemical formula for this compound is Gd(CH₃COO)₃·4H₂O.
科学研究应用
Gadolinium triacetate tetrahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other gadolinium compounds.
Biology: Utilized in studies involving magnetic resonance imaging (MRI) due to its paramagnetic properties.
Medicine: Although not directly used in medical treatments, it serves as a research tool for developing gadolinium-based contrast agents.
Industry: Employed in the production of phosphors and scintillators for imaging and detection technologies.
准备方法
Synthetic Routes and Reaction Conditions: The tetrahydrate form of gadolinium triacetate can be synthesized by reacting gadolinium oxide (Gd₂O₃) with acetic acid (CH₃COOH) in the presence of water. The reaction proceeds as follows: [ \text{Gd}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} + 5 \text{H}_2\text{O} \rightarrow 2 \text{Gd(CH}_3\text{COO)}_3\cdot4 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of gadolinium triacetate tetrahydrate involves the controlled reaction of gadolinium oxide with acetic acid under specific temperature and pressure conditions to ensure high purity and yield. The resulting solution is then crystallized to obtain the tetrahydrate form.
化学反应分析
Types of Reactions: Gadolinium triacetate tetrahydrate can undergo various chemical reactions, including:
Oxidation: Gadolinium in the +3 oxidation state is relatively stable and does not easily undergo further oxidation.
Reduction: Reduction reactions are less common for gadolinium(3+) compounds due to the stability of the +3 oxidation state.
Substitution: The acetate groups can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents are typically not used with gadolinium(3+) compounds.
Reduction: Reducing agents are rarely used due to the stability of gadolinium(3+).
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products Formed:
Substitution Reactions: The major products depend on the substituting ligand. For example, replacing acetate with chloride would yield gadolinium chloride.
作用机制
The mechanism of action of gadolinium triacetate tetrahydrate primarily involves its paramagnetic properties. Gadolinium ions have seven unpaired electrons, which contribute to their high magnetic moment. This property is exploited in MRI contrast agents, where gadolinium enhances the contrast of images by affecting the relaxation times of nearby water protons.
相似化合物的比较
- Gadolinium(3+) chloride hexahydrate (GdCl₃·6H₂O)
- Gadolinium(3+) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)
- Gadolinium(3+) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O)
Comparison:
- Magnetic Properties: Gadolinium triacetate tetrahydrate shares similar magnetic properties with other gadolinium compounds due to the presence of gadolinium ions.
- Solubility: The solubility of gadolinium compounds varies; for example, gadolinium chloride is more soluble in water compared to gadolinium triacetate.
- Applications: While all these compounds are used in research and industry, gadolinium triacetate tetrahydrate is particularly noted for its use in coordination chemistry and as a precursor for other gadolinium-based materials.
Gadolinium triacetate tetrahydrate stands out due to its specific coordination environment and the ability to form stable hydrates, making it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
gadolinium(3+);triacetate;tetrahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Gd.4H2O/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);;4*1H2/q;;;+3;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKMIURLGRBLPQ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Gd+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17GdO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633449 |
Source


|
| Record name | Gadolinium acetate--water (1/3/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15280-53-2 |
Source


|
| Record name | Gadolinium acetate--water (1/3/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol](/img/structure/B92951.png)




